molecular formula C10H13NO2 B13804869 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one CAS No. 52266-34-9

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

Cat. No.: B13804869
CAS No.: 52266-34-9
M. Wt: 179.22 g/mol
InChI Key: XXEMTOFJZYTWMY-UHFFFAOYSA-N
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Description

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a hydroxy(methyl)amino group attached to the first carbon of the propanone chain, with a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxy(methyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-ol.

Scientific Research Applications

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanone: Lacks the hydroxy(methyl)amino group, resulting in different chemical properties and reactivity.

    3-(Hydroxyamino)-1-phenylpropan-1-one: Similar structure but without the methyl group, leading to variations in biological activity.

    1-Phenyl-2-propanone: A related compound with a different substitution pattern, affecting its chemical behavior and applications.

Uniqueness

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is unique due to the presence of both hydroxy and methyl groups on the amino moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

52266-34-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-[hydroxy(methyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3

InChI Key

XXEMTOFJZYTWMY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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